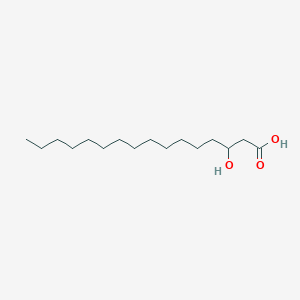

(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraene-1-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

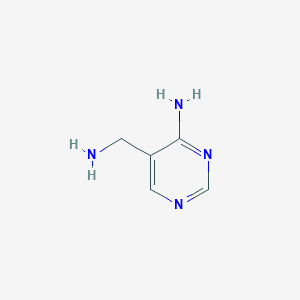

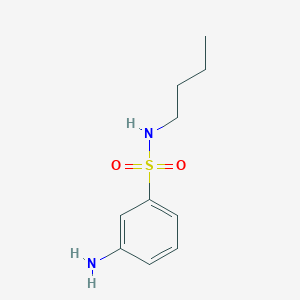

(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraene-1-thiol (TMHT) is a sulfur-containing compound belonging to the class of organic compounds known as alkenethiols. It is a colorless liquid that is soluble in water and has a strong odor similar to that of garlic. It is a naturally occurring compound found in some plants and is a common component of essential oils. TMHT has a wide range of applications in the scientific research field due to its unique properties.

Aplicaciones Científicas De Investigación

Protein Prenylation

Geranylgeranyl Thiol plays a crucial role in protein prenylation, a universal covalent post-translational modification found in all eukaryotic cells . This process involves the attachment of either a farnesyl or a geranylgeranyl isoprenoid to proteins, which is important for protein-protein binding through specialized prenyl-binding domains .

C-terminal Anchoring of Proteins

Farnesylation and geranylgeranylation, where Geranylgeranyl Thiol is involved, are very important in C-terminal anchoring of proteins to the cell membrane . These post-translational modifications are most often catalyzed by either protein farnesyl transferase (FTase) or protein geranylgeranyl transferase-I (GGTase-I) .

Diversification of Natural Products

Prenylation, which involves Geranylgeranyl Thiol, plays a vital role in the diversification of natural products like flavonoids, coumarins, and isoflavonoids . Many prenylated compounds have been identified as active components in medicinal plants with biological activities .

Potential Therapeutic Applications

Prenylated compounds, including those involving Geranylgeranyl Thiol, have shown various biological activities, such as anti-cancer, anti-spasmodic, anti-bacterial, anti-fungal, anti-inflammatory, and anti-androgen activity . Due to their beneficial effects on diseases, these compounds are of particular interest as lead compounds for producing drugs and functional foods .

Biosynthesis of Menaquinone-4 and Coenzyme Q10

Geranylgeraniol, a component of Geranylgeranyl Thiol, is crucial in the biosynthesis of menaquinone-4 and coenzyme Q10 . These compounds play important roles in cellular energy production and antioxidant protection .

Potential Effects on Testosterone Levels

An exploratory analysis of a study showed that Geranylgeraniol supplementation may lead to a significant increase in total-, free-, and bioavailable testosterone . This suggests that Geranylgeranyl Thiol may be beneficial for testosterone enhancement in male populations subject to low testosterone .

Mecanismo De Acción

Target of Action:

Geranylgeranyl Thiol primarily targets the steroidogenesis pathway in testis-derived cells. Specifically, it affects testosterone production. Testosterone is a crucial hormone involved in fetal development and the male reproductive system. By enhancing testosterone and its precursor, progesterone, Geranylgeranyl Thiol plays a role in maintaining hormonal balance .

Mode of Action:

Geranylgeranyl Thiol interacts with adenylate cyclase via cAMP/PKA signaling. This activation leads to increased testosterone and progesterone levels in testicular cells. Notably, Geranylgeranyl Thiol achieves this without altering phosphodiesterase activity .

Biochemical Pathways:

Geranylgeranyl Thiol is an isoprenoid compound synthesized via the mevalonate pathway. Although its mevalonate-independent effects have been explored, its precise role in other biochemical pathways remains less understood .

Result of Action:

Geranylgeranyl Thiol’s action impacts testosterone levels, which are essential for male reproductive health. By enhancing testosterone production, it may be beneficial for conditions associated with low testosterone, such as late-onset hypogonadism .

Propiedades

IUPAC Name |

(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraene-1-thiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34S/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h9,11,13,15,21H,6-8,10,12,14,16H2,1-5H3/b18-11+,19-13+,20-15+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MATLUXSOLDYTCM-QIRCYJPOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCS)C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CS)/C)/C)/C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraene-1-thiol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(2-hydroxy-4,5-dimethylphenyl)adamantane](/img/structure/B126944.png)

![2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B126959.png)

![1-[(2R,6R)-6-methyl-1,3-oxathian-2-yl]ethanone](/img/structure/B126977.png)

![Thieno[3,2-b]pyridine-5-carboxylic acid](/img/structure/B126980.png)